KHK-IN-1 hydrochloride
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Overview
Description
KHK-IN-1 hydrochloride is a selective and cell membrane permeable inhibitor of ketohexokinase (KHK), an enzyme involved in fructose metabolism. This compound has shown potential in the study of diabetes and obesity due to its ability to inhibit the production of fructose-1-phosphate in HepG2 cell lysates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KHK-IN-1 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories under stringent conditions to ensure high purity and stability .
Chemical Reactions Analysis
Types of Reactions: KHK-IN-1 hydrochloride primarily undergoes inhibition reactions with ketohexokinase. It does not significantly inhibit cytochrome P450 enzymes from human liver microsomes, indicating its selectivity .
Common Reagents and Conditions: The compound is stable in human and rat liver microsome preparations and does not significantly inhibit cytochrome P450 enzymes. It is typically used in concentrations ranging from 0 to 10 µM in cell lysates .
Major Products Formed: The major product formed from the reaction of this compound with ketohexokinase is the inhibition of fructose-1-phosphate production in HepG2 cell lysates .
Scientific Research Applications
KHK-IN-1 hydrochloride has several scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving fructose metabolism.
Biology: Investigated for its effects on cellular processes related to fructose metabolism.
Medicine: Explored for its potential in treating conditions like diabetes and obesity by inhibiting fructose metabolism.
Industry: Utilized in the development of new therapeutic agents targeting metabolic disorders
Mechanism of Action
KHK-IN-1 hydrochloride exerts its effects by selectively inhibiting ketohexokinase, an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate. This inhibition reduces the production of fructose-1-phosphate, thereby impacting fructose metabolism. The compound interacts with the ATP-binding region of ketohexokinase, specifically with the Asp-27B residue .
Comparison with Similar Compounds
KHK-IN-8: Another selective inhibitor of ketohexokinase with similar properties.
HIF-2α-IN-8: A compound targeting a different enzyme but used in similar metabolic studies.
Tilorone dihydrochloride: A compound with different biological targets but used in metabolic research
Uniqueness: KHK-IN-1 hydrochloride is unique due to its high selectivity and cell membrane permeability, making it a valuable tool in metabolic research. Its ability to inhibit fructose-1-phosphate production without significantly affecting other enzymes highlights its specificity .
Properties
IUPAC Name |
8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N8S.ClH/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29;/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIBPWKARAEIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.